Cas no 566-02-9 (Pregnane-11,20-dione,3,21-dihydroxy-, (3b,5a)-)

Pregnane-11,20-dione,3,21-dihydroxy-, (3b,5a)- structure
566-02-9 structure
Product name:Pregnane-11,20-dione,3,21-dihydroxy-, (3b,5a)-
CAS No:566-02-9
MF:C21H32O4
MW:348.47638
CID:369248
PubChem ID:11695962

Pregnane-11,20-dione,3,21-dihydroxy-, (3b,5a)- Chemical and Physical Properties

Names and Identifiers

    • Pregnane-11,20-dione,3,21-dihydroxy-, (3b,5a)-
    • allopregnane-3beta,21-diol-11,20-dione
    • 3b,21-Dihydroxy-11,20-dioxo-5a-pregnane
    • 3b,21-Dihydroxy-5a-pregnane-11,20-dione
    • ALLOPREGNANE-3B,21-DIOL-11,20-DIONE
    • Kendall's Compound H
    • Reichstein's Substance N
    • ALLOPREGNANE-3.BETA.,21-DIOL-11,20-DIONE [MI]
    • ALLOPREGNANE-3.BETA.,21-DIOL-11,20-DIONE
    • (+)-ALLOPREGNANE-3.BETA.,21-DIOL-11,20-DIONE
    • Pregnane-11,20-dione, 3,21-dihydroxy-, (3beta,5alpha)-
    • UNII-SV2GI8UGSX
    • SCHEMBL750779
    • BDBM50388484
    • SV2GI8UGSX
    • 3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
    • (3S,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
    • 3.BETA.,21-DIHYDROXY-5.ALPHA.-PREGNANE-11,20-DIONE
    • Allopregnane-3beta,21-diol-11,20-dione [MI]
    • 3beta,21-Dihydroxy-5alpha-pregnane-11,20-dione
    • (3beta,5alpha)-3,21-dihydroxypregnane-11,20-dione
    • CHEMBL2057978
    • (+)-Allopregnane-3beta,21-diol-11,20-dione
    • 566-02-9
    • PREGNANE-11,20-DIONE, 3,21-DIHYDROXY-, (3.BETA.,5.ALPHA.)-
    • Q27289417
    • Inchi: InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13-,14-,15-,16+,19+,20-,21-/m0/s1
    • InChI Key: XWYBFXIUISNTQG-KMNUWYNSSA-N
    • SMILES: CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O

Computed Properties

  • Exact Mass: 348.23016
  • Monoisotopic Mass: 348.23006
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 586
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 74.6

Experimental Properties

  • Density: 1.175
  • Melting Point: 189-191°
  • Boiling Point: 508.5°Cat760mmHg
  • Flash Point: 275.4°C
  • Refractive Index: 1.549
  • PSA: 74.6
  • Specific Rotation: D19 +93.8° (c = 1.4 in abs ethanol)

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.